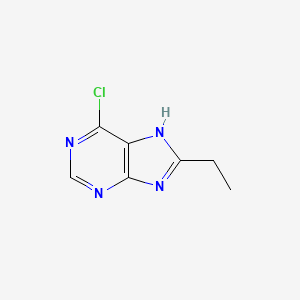

6-chloro-8-ethyl-7H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

92001-53-1 |

|---|---|

Molekularformel |

C7H7ClN4 |

Molekulargewicht |

182.61 g/mol |

IUPAC-Name |

6-chloro-8-ethyl-7H-purine |

InChI |

InChI=1S/C7H7ClN4/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H,9,10,11,12) |

InChI-Schlüssel |

PNSVJHYYAASBNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(N1)C(=NC=N2)Cl |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic and Crystallographic Characterization of 6 Chloro 8 Ethyl 7h Purine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like 6-chloro-8-ethyl-7H-purine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework, electronic environment, and tautomeric forms can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum is expected to show distinct signals for the purine (B94841) ring protons and the ethyl group protons.

The ethyl group at the C8 position gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons to the two adjacent methylene protons. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The C2-H proton of the purine ring is expected to appear as a sharp singlet in the aromatic region of the spectrum. researchgate.netnih.gov

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2-H | ~8.5 | Singlet | N/A |

| N7-H | Variable (Broad) | Singlet | N/A |

| C8-CH₂ -CH₃ | ~3.0 | Quartet | ~7.4 |

| C8-CH₂-CH₃ | ~1.4 | Triplet | ~7.4 |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each non-equivalent carbon atom produces a distinct signal, providing direct evidence of the molecular structure. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, hybridization, and substitution. libretexts.orglibretexts.org

For this compound, the spectrum would display seven unique signals corresponding to the five carbons of the purine core and the two carbons of the ethyl group. The carbons of the purine ring are expected to resonate in the downfield region (typically δ 110-160 ppm) due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. researchgate.netresearchgate.net The C6 carbon, being directly attached to chlorine, is significantly affected. The ethyl group carbons will appear in the upfield region.

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C4 | ~150 |

| C5 | ~125 |

| C6 | ~154 |

| C8 | ~158 |

| C H₂-CH₃ | ~25 |

| CH₂-C H₃ | ~14 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles like purines. huji.ac.il Although less sensitive than ¹H NMR, it provides direct information about the nitrogen atoms, which is crucial for distinguishing between tautomers, such as the N7-H and N9-H forms of purine. researchgate.netosti.gov

In solution, purine can exist as a mixture of the 7H- and 9H-tautomers. ipb.pt Alkylation at a specific nitrogen, as in this compound, locks the tautomeric form. The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (e.g., pyrrole-type vs. pyridine-type nitrogen) and protonation state. researchgate.netencyclopedia.pub The ¹⁵N spectrum can confirm the site of ethylation by comparing the observed shifts to those of known N7- and N9-substituted purine analogs. For instance, N-alkylation typically causes a significant upfield shift (around 100 ppm or more) for the alkylated nitrogen atom. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₇ClN₄), the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) is expected, confirming the presence of one chlorine atom. nist.govnih.gov

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. A plausible fragmentation pathway involves the loss of the ethyl group or parts of it, and cleavage of the purine ring system.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Identity | Plausible Fragmentation Pathway |

| 182/184 | [M]⁺ | Molecular ion |

| 167/169 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 155/157 | [M - C₂H₃]⁺ | Loss of a vinyl radical |

| 153/155 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 127 | [M - C₂H₅ - HCN]⁺ | Loss of ethyl radical followed by hydrogen cyanide from the pyrimidine (B1678525) ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. ekb.egsci-hub.seacs.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H (purine ring) |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1610, ~1570 | C=N, C=C stretch | Purine ring skeletal vibrations |

| ~1450 | C-H bend | Aliphatic C-H (ethyl group) |

| ~1100-1000 | C-Cl stretch | Chloroalkane |

| Broad, ~3400 | N-H stretch | Imidazole N-H |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, data from related 6-chloropurine (B14466) and 7-substituted purine derivatives show that the purine ring system is typically planar. nih.gov In the solid state, molecules are often arranged in layers, with hydrogen bonds involving the purine nitrogens and potential weak interactions with the chlorine substituent. The ethyl group at C8 will influence the crystal packing by introducing a non-planar, flexible substituent. Furthermore, π-π stacking interactions between the aromatic purine rings are a common feature in the crystal structures of these compounds, contributing to the stability of the crystalline lattice. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

The synthesis of this compound and its analogs often yields not only the desired product but also various impurities and constitutional isomers. Consequently, the application of robust chromatographic techniques is indispensable for both the rigorous assessment of purity and the effective separation of these closely related compounds. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography are principal methods employed for these purposes, while gas chromatography (GC) can also be utilized, typically following a derivatization step. A significant challenge in the synthesis of substituted purines is the potential for alkylation at different nitrogen atoms of the purine ring, most commonly leading to mixtures of N7 and N9 isomers, which necessitates efficient chromatographic separation. mdpi.comnih.govacs.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis and purity verification of this compound analogs due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This method allows for the separation of purine derivatives from starting materials, reagents, and byproducts.

Detailed Research Findings: In the analysis of 6-substituted purine analogs, HPLC is critical for confirming purity, with typical specifications requiring ≥98% purity for research-grade compounds. nih.gov For instance, the analysis of various 6-substituted purine ribonucleosides has been successfully performed using a linear gradient of methanol (B129727) in an aqueous ammonium (B1175870) dihydrogen phosphate (B84403) buffer. uio.no This system allows for the separation of compounds with varying hydrophobicity based on their C-6 substituent.

The separation of isomeric mixtures, such as N7 and N9-alkylated purines, can also be monitored and quantified using HPLC. LC/MS analysis has been used to detect the presence of N1, N3, N7, and N9 isomers in reaction mixtures from the alkylation of 6-chloropurine. acs.orgnih.gov Furthermore, in the enzymatic synthesis of 2-chloro-6-substituted purine arabinonucleosides, HPLC analysis revealed that the retention times of the desired arabinoside products and the starting riboside materials were very close, highlighting the necessity of optimized chromatographic conditions for successful separation. mdpi.com

Below is a table summarizing typical HPLC conditions used for the analysis of analogous purine compounds.

Interactive Data Table: Representative HPLC Conditions for Purine Analog Analysis

| Compound Type | Column | Mobile Phase | Detection | Finding | Reference |

| 6-Alkyl-9-(β-d-ribofuranosyl)purines | C18 | 0.01M NH₄H₂PO₄ : MeOH; 20 min linear gradient from 10–90% MeOH | UV | Purity of 99.8% confirmed with a retention time of 12.62 min for the 6-ethyl analog. | uio.no |

| 6-Chloropurine | Not Specified | Not Specified | UV | Purity of ≥98% is routinely assessed by HPLC for commercial and research samples. | nih.gov |

| N-(Purin-6-yl)aminododecanoic Acid | C18 | D₂O + NaOD | NMR | Used for structural confirmation post-purification. | royalsocietypublishing.org |

| 2-Chloroadenosine Analogs | Not Specified | Potassium phosphate buffer (pH 7.0) | UV | Monitored enzymatic conversion of adenosine (B11128) to inosine (B1671953) in the presence of purine analog inhibitors. | mdpi.com |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique primarily used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. mdpi.com For purine analogs, TLC on silica (B1680970) gel plates is standard practice. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the silica gel and thus have lower retardation factor (Rf) values, while less polar compounds travel further up the plate, resulting in higher Rf values. royalsocietypublishing.org

Detailed Research Findings: In the synthesis of 6-substituted purines, TLC is routinely used to track the consumption of starting materials like 6-chloropurine and the formation of products. For example, in the synthesis of [15N]-labelled C6-substituted purines, TLC with a mobile phase of chloroform (B151607)/methanol/ammonia (6:1:0.05, v/v/v) was used to confirm the formation of the 6-chloropurine intermediate, showing it as a single spot free of the starting material. mdpi.com Similarly, for more polar cytokinin derivatives, a mobile phase of ethyl acetate/methanol/ammonia (34:4:2, v/v/v) was employed. mdpi.com

The significant difference in polarity between a starting chloropurine and its 6-substituted product often allows for easy monitoring. However, in cases where the product has a similar polarity to the starting material, separation can be more challenging. researchgate.net Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where purine rings absorb and appear as dark spots against a fluorescent background. rsc.org

The table below presents representative TLC data for compounds analogous to this compound.

Interactive Data Table: Representative TLC Data for Purine Analogs

| Compound Class | Stationary Phase | Mobile Phase (v/v/v) | Visualization | Observation | Reference |

| 6-Phenyl-7-deazapurine | Silica Gel | Hexanes/Ethyl Acetate (6:4) | UV | Used for purification monitoring during flash chromatography. | acs.org |

| [¹⁵N₄]-6-Chloropurine | Silica Gel | Chloroform/Methanol/Ammonia (6:1:0.05) | UV | Confirmed purity of the synthesized intermediate. | mdpi.com |

| 6-(3-hydroxybenzylamino)-9H-[¹⁵N₄]-purine (meta-topolin) | Silica Gel | Ethyl Acetate/Methanol/Ammonia (34:4:2) | UV | Monitored synthesis of a polar cytokinin analog. | mdpi.com |

| 6-Chloro-8-iodo-9-(THP-protected)purine | Silica Gel | Toluene/Ethanol (5:1) | UV | Rf value of 0.49 reported for the purified product. | researchgate.net |

Column Chromatography

Column chromatography is the primary technique for the preparative separation and purification of this compound and its analogs, especially for the critical task of separating N7 and N9 isomers. mdpi.comnih.gov This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of milligram to gram quantities of pure compounds. Silica gel is the most commonly used stationary phase.

Detailed Research Findings: The alkylation of 6-chloropurine with an alkyl halide typically produces a mixture of the N9 and N7 isomers, with the N9 isomer often being the major, thermodynamically more stable product. acs.org The separation of these isomers is a crucial step and is almost universally achieved by column chromatography. For example, in the synthesis of 6-chloro-9-ethyl-9H-purine, column chromatography using silica gel with an ethyl acetate/hexane gradient is the standard method for isolating the desired N9 product from the N7 isomer and other impurities. Similarly, the separation of N9 and N7 isomers of 2-amino-6-chloro-9-(cyclohexyl)-9H-purine was achieved by flash chromatography on silica gel using an ethyl acetate-hexane gradient. mdpi.com

In a specific instance involving the alkylation of 6-chloro-7H-purine, flash column chromatography with a mobile phase of 5% methanol and 5% triethylamine (B128534) in chloroform was used to separate the N9 and N7 alkylated derivatives, yielding the pure isomers in 51% and 37% respectively. nih.gov

The following table provides examples of column chromatography conditions used for the purification and isomer separation of relevant purine analogs.

Interactive Data Table: Column Chromatography Conditions for Purine Analog Separation

| Compound(s) to be Separated | Stationary Phase | Eluent System (v/v) | Purpose | Reference |

| 6-Chloro-9-ethyl-9H-purine and N7 isomer | Silica Gel | Ethyl Acetate/Hexane gradient | Separation of N9 and N7 isomers. | |

| 2-Amino-6-chloro-9-(cyclohexyl)-9H-purine and N7 isomer | Silica Gel | Ethyl Acetate/Hexane gradient (70-100% EtOAc) | Separation of N9 and N7 isomers. | mdpi.com |

| 3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-one and N7 isomer | Silica Gel | 5% Methanol + 5% Triethylamine in Chloroform | Separation of N9 and N7 isomers. | nih.gov |

| 6-Phenyl-7-deazapurine | Silica Gel | Hexanes/Ethyl Acetate gradient (to 6:4) | Purification of the final product. | acs.org |

| 9-(2,3,5-Tris-O-(TBDMS)-β-d-ribofuranosyl)-6-chloropurine | Silica Gel | Not Specified | Purification of protected nucleoside. | researchgate.net |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for the analysis of purine derivatives. However, due to the low volatility of many purines, including this compound, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis. researchgate.net This derivatization typically involves reacting the purine with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.

Detailed Research Findings: GC-MS has been used to differentiate isomers of halogenated purine derivatives based on their retention indices and mass fragmentation patterns. uio.no While specific GC data for this compound is not readily available in the literature, the general methodology is applicable. For instance, in the broader context of metabolomics, GC-MS analysis of plasma has identified various purine metabolites after derivatization. acs.org The synthesis of halogenated derivatives of other compounds, such as endocrine disruptors, for GC-MS analysis has also been well-documented, demonstrating the feasibility of this approach for halogenated heterocycles. The primary challenge remains the development of a robust and reproducible derivatization protocol for these specific purine analogs.

Advanced Theoretical and Computational Investigations of 6 Chloro 8 Ethyl 7h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties and predicting the reactivity of molecular systems. For 6-chloro-8-ethyl-7H-purine, these computational methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to purine (B94841) derivatives to determine their optimized geometries and various electronic properties. researchgate.netsigmaaldrich.com By employing functionals like B3LYP with appropriate basis sets, such as 6-311G(d,p), researchers can accurately model the molecular structure of this compound. materialsciencejournal.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Furthermore, DFT allows for the calculation of key electronic descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MESP) maps, which reveal the electrostatic nature of the molecule and highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net Variations in these maps due to different functional groups and substitutions are significant findings. researchgate.net

Table 1: Calculated Electronic Properties for Purine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Purine | -6.8 | 5.24 | 12.04 |

| Analog 1 | -7.1 | 4.5 | 11.6 |

| Analog 2 | -7.2 | 4.3 | 11.5 |

This table is interactive. Click on the headers to sort the data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory, providing insights into a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential and represents the electron-donating capability, while the LUMO energy corresponds to the electron affinity and indicates the electron-accepting ability. mdpi.com

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and a greater propensity for electron transfer. mdpi.commdpi.com For purine derivatives, HOMO-LUMO analysis helps in understanding their behavior in electron transfer reactions, which can be sensitive to the molecular environment. mdpi.comheteroletters.org Computational studies have shown that different functional groups attached to the purine core can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity. heteroletters.org

Table 2: Key Quantum Chemical Descriptors

| Parameter | Description | Significance |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | High value indicates chemical stability. mdpi.com |

| Electron Affinity (A) | Energy released when an electron is added. | High value suggests a greater likelihood to accept electrons. mdpi.com |

| Hardness (η) | Resistance to change in electron distribution. | Important for predicting reaction behavior. mdpi.com |

| Softness (σ) | The reciprocal of hardness. | Important for predicting reaction behavior. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Tautomerism Studies and Energetic Preferences within the Purine Core (7H-Purine vs. 9H-Purine)

Prototropic tautomerism, particularly the equilibrium between the N7-H and N9-H forms, is a well-established characteristic of the purine ring system. researchgate.netuio.no In the solid state, purines often exist as the 7H-tautomer. uio.no However, in solution, a dynamic equilibrium between the 7H and 9H tautomers is typically observed. researchgate.net The relative populations of these tautomers are crucial as they can dictate the outcomes of reactions such as N-alkylation and influence hydrogen-bonding patterns in biological interactions. researchgate.net For instance, the alkylation of 6-chloropurine (B14466) can lead to a mixture of 7- and 9-alkylated products, with the ratio depending on the tautomeric preference. researchgate.net

The tautomeric equilibrium of purines is sensitive to both the solvent environment and the nature of substituents on the purine ring. mdpi.comresearchgate.net While the nature of the solvent may only have a slight effect on the populations of the 7H and 9H tautomers, substituents, particularly at the C6 position, can significantly alter their ratio. mdpi.comresearchgate.net For example, for 6-chloropurine in DMSO, the population of the 7H tautomer has been reported to be in the range of 8-22%. researchgate.net It is generally observed that in less polar solvents, the 7H tautomer may be more favored, while more polar solvents tend to favor the 9H tautomer. researchgate.net

Electron-withdrawing groups, like the chloro group in this compound, can influence the electronic distribution within the purine core, thereby affecting the relative stability of the tautomers. uio.no Theoretical studies on substituted adenines have shown that substitution can indeed change the tautomeric preferences compared to the unsubstituted parent compound. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While no specific molecular dynamics (MD) simulations for this compound were found, this computational technique is highly valuable for studying the conformational landscape and stability of flexible molecules. MD simulations model the atomic motions of a system over time, providing insights into how molecules like purine derivatives behave in a dynamic environment, such as in solution. researchgate.netchemrxiv.org These simulations can reveal stable conformations, the flexibility of substituent groups (like the ethyl group at C8), and the interactions with solvent molecules.

In Silico Prediction of Chemical Transformations and Reaction Pathways

In silico methods are increasingly used to predict the course of chemical reactions and to design synthetic pathways. For a molecule like this compound, computational tools can be employed to explore potential transformations. For example, the chlorine atom at the C6 position is a key site for nucleophilic substitution, and computational models can predict the feasibility and potential products of reactions with various nucleophiles. rsc.org These predictive studies can help in troubleshooting synthetic challenges, such as low yields in alkylation reactions, by identifying competing pathways like N7-alkylation or hydrolysis of the chloro substituent.

Mechanistic Studies of Chemical Reactions Involving 6 Chloro 8 Ethyl 7h Purine and Its Core Scaffold

Detailed Reaction Mechanisms of C6 Nucleophilic Displacements

The chlorine atom at the C6 position of 6-chloro-8-ethyl-7H-purine is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for diversifying the purine (B94841) core and typically proceeds through a well-established addition-elimination mechanism.

The mechanism involves two principal steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻), such as an amine, alkoxide, or thiolate, attacks the electron-deficient C6 carbon. The purine ring's inherent electron-deficient character, amplified by the two nitrogen atoms in the pyrimidine (B1678525) ring, facilitates this attack. This initial step is typically the rate-determining step and leads to the formation of a resonance-stabilized, tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the purine ring system, particularly onto the electronegative nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride ion (Cl⁻). This step is energetically favorable and drives the reaction to completion.

The reaction is commonly facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). The role of the base is twofold: it can deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity, or it can act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, particularly when using amine nucleophiles. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the charged intermediate and promote the reaction.

The table below summarizes typical SNAr reactions at the C6 position.

| Nucleophile | Base | Solvent | Resulting C6-Substituent | Product Class |

|---|---|---|---|---|

| Benzylamine | DIPEA | n-Butanol | -NH-CH₂Ph | 6-Aminopurine |

| Sodium Methoxide | (Pre-formed salt) | Methanol (B129727) | -OCH₃ | 6-Alkoxypurine |

| Aniline | None (reflux) | Ethanol | -NH-Ph | 6-Arylaminopurine |

| Ethanethiol | K₂CO₃ | DMF | -S-CH₂CH₃ | 6-Thioetherpurine |

Mechanistic Pathways of C8 Functionalization (e.g., C-H Activation, Halogenation, Cross-Coupling)

While the C6 position is defined by nucleophilic substitution, the C8 position offers opportunities for functionalization via different mechanistic routes, primarily involving the C8-H bond.

C-H Activation: Direct C-H activation has emerged as a powerful, atom-economical method for functionalizing the C8 position. The C8-H bond is the most acidic carbon-hydrogen bond on the purine nucleus, making it a prime target for deprotonation or metalation. Palladium-catalyzed C-H arylation is a prominent example. The proposed mechanism often involves:

Coordination of the palladium catalyst to the purine, typically via the N7 or N9 nitrogen atom, which acts as a directing group.

A concerted metalation-deprotonation (CMD) step, where the C8-H bond is cleaved to form a palladacycle intermediate.

Reaction of this intermediate with an aryl halide or other coupling partner, followed by reductive elimination to yield the C8-arylated purine and regenerate the active palladium catalyst.

Halogenation: Electrophilic halogenation provides a reliable route to install a handle for subsequent cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used. The mechanism is a standard electrophilic aromatic substitution, where the relatively electron-rich C8 position of the imidazole (B134444) ring attacks the electrophilic halogen (e.g., Br⁺), leading to the formation of an 8-halo-purine.

Cross-Coupling: Once an 8-halopurine (e.g., 8-bromo-6-chloro-8-ethylpurine) is formed, it becomes a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. For a Suzuki coupling, the catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C8-Br bond, followed by transmetalation with a boronic acid derivative (in the presence of a base) and subsequent reductive elimination to form a new C-C bond at the C8 position.

| Reaction Type | Key Reagents | Mechanistic Hallmark | Resulting C8-Functionalization |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Aryl Bromide, K₂CO₃ | Concerted Metalation-Deprotonation (CMD) | Direct introduction of an aryl group |

| Halogenation | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Installation of a bromine atom |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic Acid, Na₂CO₃ | Pd(0)/Pd(II) catalytic cycle | Formation of a C8-Aryl bond from C8-Br |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal Alkyne | Pd/Cu co-catalyzed cycle | Formation of a C8-Alkynyl bond from C8-Br |

Regioselectivity and Stereoselectivity in Alkylation Reactions

Alkylation of the purine core can occur at either the N7 or N9 nitrogen of the imidazole ring, presenting a challenge of regioselectivity. In this compound, the tautomeric proton resides on N7, but under basic conditions, an anion is formed with charge delocalized between N7 and N9. The outcome of alkylation is a delicate balance of electronic and steric factors.

Electronic Factors: In many purine systems, the N9 position is electronically favored and considered slightly more nucleophilic.

Steric Factors: The presence of the 8-ethyl group provides significant steric hindrance around the N9 position. This steric clash strongly disfavors the approach of an electrophile to N9, thereby promoting alkylation at the more accessible N7 position.

Reaction Conditions: The choice of base, solvent, and electrophile can further influence the N7/N9 ratio. Strong bases like sodium hydride (NaH) generate the purine anion, and the regioselectivity can then be governed by the size of the electrophile. Bulky alkylating agents, such as those bearing a t-butyl or trityl group, almost exclusively yield the N7-alkylated product due to steric repulsion from the 8-ethyl group. Smaller electrophiles, like methyl iodide, may give mixtures, although a preference for N7 is still observed.

Stereoselectivity becomes relevant when the alkylating agent contains a chiral center. In such cases, the existing purine structure typically does not exert significant stereocontrol, and the reaction often proceeds with retention or inversion of configuration depending on the SN1/SN2 character of the alkylation, or results in a diastereomeric mixture if the chiral center is formed during the reaction without a directing influence.

| Alkylating Agent (Electrophile) | Base | Key Influencing Factor | Observed Major Regioisomer |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Steric hindrance from 8-ethyl group | N7-methyl (major), N9-methyl (minor) |

| Benzyl Bromide | NaH | Steric hindrance from 8-ethyl group | N7-benzyl |

| Isopropyl Iodide | Cs₂CO₃ | Increased steric bulk of electrophile | N7-isopropyl |

| Trityl Chloride | DIPEA | Extreme steric bulk of electrophile | N7-trityl (exclusive) |

Catalytic Systems and Their Influence on Reaction Outcomes

Catalytic systems, particularly those based on transition metals like palladium, are instrumental in modulating the reactivity and selectivity of transformations on the this compound scaffold. The choice of metal precursor, ligand, and base can dramatically alter the efficiency and outcome of a reaction.

For C6 Cross-Coupling: While SNAr is common, the C6-Cl bond can also participate in cross-coupling reactions. For instance, Buchwald-Hartwig amination allows for the formation of C-N bonds with sterically hindered or less nucleophilic amines that are unreactive under SNAr conditions. The catalytic system, typically comprising a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP), is crucial. The ligand's bite angle and electronic properties stabilize the palladium center, facilitate the oxidative addition into the C-Cl bond, and promote the final reductive elimination step.

For C8 C-H Functionalization: As discussed in section 5.2, the catalyst is not merely a reagent but a director of reactivity. In C-H activation, the choice of catalyst (e.g., Pd, Rh, Ir) determines which C-H bond is targeted and the type of functionalization possible. The ligands employed in these systems are critical for tuning catalytic activity. For example, in Pd-catalyzed C-H arylation, mono-protected amino acid (MPAA) ligands have been shown to accelerate the reaction and improve yields by facilitating the CMD step.

The influence of the catalytic system is summarized below:

Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., JohnPhos, RuPhos) are effective in Suzuki and Buchwald-Hartwig couplings by promoting the oxidative addition of the C-Cl bond and stabilizing the active Pd(0) species. N-heterocyclic carbene (NHC) ligands offer an alternative with high thermal stability.

Base and Additives: The base (e.g., K₃PO₄, Cs₂CO₃) is not just an acid scavenger; it actively participates in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling or the deprotonation step of C-H activation. Additives like copper(I) iodide (CuI) in Sonogashira coupling are essential co-catalysts for the cycle to proceed efficiently.

Intramolecular Cyclization and Ring-Forming Reactions

The purine core can serve as a rigid scaffold for constructing novel polycyclic heterocyclic systems through intramolecular reactions. This strategy involves first installing a reactive tether onto the purine, followed by a subsequent ring-closing step.

A representative mechanistic pathway involves the following sequence:

Functionalization: Start with this compound. A bifunctional linker is introduced. For example, N7-alkylation with propargyl bromide introduces an alkyne-containing side chain, yielding 6-chloro-8-ethyl-7-propargyl-7H-purine.

Second Functionalization: The C6-chloro group is displaced via SNAr with a nucleophile that contains another reactive handle, for instance, 2-aminoethanol, to produce 2-((8-ethyl-7-propargyl-7H-purin-6-yl)amino)ethanol.

Intramolecular Cyclization: The terminal hydroxyl group of the C6-substituent can now be induced to attack the alkyne on the N7-side chain. This intramolecular cyclization can be catalyzed by various metals (e.g., gold, silver, palladium) or promoted by a strong base. For example, a gold(I)-catalyzed reaction would proceed via π-activation of the alkyne, making it highly electrophilic and susceptible to attack by the tethered hydroxyl group. This leads to the formation of a new, fused oxazine (B8389632) ring, creating a complex tricyclic structure.

These ring-forming reactions are powerful tools in medicinal chemistry for accessing unique chemical scaffolds with defined three-dimensional shapes, starting from a simple purine precursor. The mechanism is dictated by the nature of the tether and the catalytic conditions employed for the final cyclization step.

Exploration of Biological Relevance and Potential Applications of the 6 Chloro 8 Ethyl 7h Purine Scaffold

Purine (B94841) Scaffold in Nucleic Acid Chemistry and Analog Design

The fundamental role of purines as components of DNA and RNA has long inspired the design of synthetic analogs to serve as therapeutic agents. nih.gov These nucleoside and nucleotide analogues often function by mimicking their natural counterparts, thereby interfering with critical biological processes. nih.gov The design of such molecules frequently involves modifications at various positions on the purine ring or the associated sugar moiety to achieve desired interactions with target enzymes. nih.gov

The compound 6-chloropurine (B14466) is a crucial and versatile starting material in the synthesis of a wide array of purine derivatives and nucleoside analogs. chemsrc.comrsc.org The chlorine atom at the C6 position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups and build molecular complexity. This reactivity is fundamental to creating libraries of compounds for screening and drug discovery. For instance, new 6,7-disubstituted purine derivatives have been prepared from 7-(tert-butyl)-6-chloropurine, highlighting the utility of the 6-chloro group in synthetic transformations. nih.gov Similarly, the synthesis of hetero-expanded purine nucleosides, designed as tools to study nucleic acid structure and function, also leverages the chemical properties of the purine scaffold. researchgate.net The 6-chloro-8-ethyl-7H-purine structure, therefore, represents a platform that can be readily diversified to generate novel nucleic acid analogues.

Rational Design of Purine-Based Compounds for Targeted Biological Interactions

Rational drug design leverages the known structure of biological targets to create molecules with high affinity and specificity. The purine scaffold is exceptionally well-suited for this approach, particularly for targets that naturally bind purine-based ligands like adenosine (B11128) triphosphate (ATP). nih.govbenthamdirect.com By systematically modifying the purine core, medicinal chemists can fine-tune the interaction of a compound with a specific protein's binding pocket, enhancing potency and selectivity while minimizing off-target effects. researchgate.nettandfonline.com

Key positions for modification on the purine ring include C2, C6, C8, and N9 (or N7 in the case of the 7H tautomer). nih.govtandfonline.com For example, the development of purine-scaffold inhibitors for Heat Shock Protein 90 (Hsp90) was guided by the unique structural features of the protein's ATP-binding pocket. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C8 position and the alkyl chain at the N9 position are critical for potency. nih.gov The this compound scaffold embodies this design philosophy. The 6-chloro group can be a key interaction point or a synthetic handle, while the 8-ethyl group can be tailored to fit into specific hydrophobic pockets of a target protein. The 7H-purine isomer, while often less common than the N9 isomer, can offer a different vector for substitution, potentially leading to unique selectivity profiles. nih.gov This targeted approach is further exemplified by the creation of hybrid molecules, where the purine scaffold is linked to other pharmacologically active moieties, such as isatin, to create agents that can act on multiple biological targets simultaneously. acs.orgresearchgate.net

**6.3. Mechanistic Insights into Enzyme Inhibition

The structural similarity of the purine ring to the adenine (B156593) moiety of ATP makes it a powerful scaffold for designing enzyme inhibitors, particularly for the kinase family, which utilizes ATP as a phosphate (B84403) donor. acs.orgnih.gov This mimicry allows purine-based compounds to act as competitive inhibitors, occupying the ATP-binding site and preventing the enzyme from carrying out its normal function.

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov Purine analogues have emerged as a significant class of kinase inhibitors due to their ability to compete with ATP. researchgate.netnih.gov The design of these inhibitors often combines the purine system with other moieties, such as phenyl groups, to explore interactions with different regions of the ATP-binding site across various kinases. acs.orgcapes.gov.br

Selectivity is a major challenge in developing kinase inhibitors, as the ATP-binding site is highly conserved. tandfonline.com However, subtle structural differences can be exploited. Research on C2, C6, and N9-trisubstituted purines has shown that modifications to the chemical structure can lead to highly selective inhibitors. tandfonline.com For instance, a series of 6,7-disubstituted 7H-purine analogues were designed as dual inhibitors of the tyrosine kinases EGFR and HER2, demonstrating that the 7H-purine scaffold is a viable framework for developing potent kinase inhibitors. indexcopernicus.com While specific data for this compound is unavailable, the inhibitory activities of related compounds underscore the potential of this structural class.

Table 1: Inhibition of EGFR and HER2 Kinases by a Representative 6,7-disubstituted 7H-purine Analogue Data extracted from a study on dual tyrosine kinase inhibitors. indexcopernicus.com

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| Compound 8e | EGFR | 0.021 |

| HER2 | 0.019 | |

| Lapatinib (Control) | EGFR | 0.019 |

| HER2 | 0.016 |

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression through the modification of chromatin. HDAC inhibitors have emerged as a validated class of anti-cancer agents. rsc.orgrsc.org The typical pharmacophore model for an HDAC inhibitor includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The purine scaffold has been successfully incorporated as a cap group in the design of novel HDAC inhibitors. rsc.orgnih.gov

Several research groups have developed series of purine-based hydroxamic acids that act as potent HDAC inhibitors. rsc.orgfigshare.com In one study, a compound featuring a substituted purine cap group, 5r , exhibited more potent inhibition of HDAC1 and HDAC2 than the FDA-approved drug SAHA. rsc.orgrsc.org Another series of purine-based hydroxamic acid derivatives yielded compound 10o , which was identified as a potent inhibitor of class I and IIb HDACs and showed significant in vivo antitumor activity. figshare.com These findings demonstrate that the purine scaffold, as featured in this compound, is a suitable component for the rational design of effective HDAC inhibitors.

Table 2: HDAC Inhibitory Activity of Representative Purine-Based Compounds Data extracted from studies on purine-based HDAC inhibitors. rsc.orgfigshare.com

| Compound | Target HDAC | IC₅₀ (µM) |

|---|---|---|

| 5r | HDAC1 | 0.075 |

| 10o | HDAC1 | 0.023 |

| SAHA (Control) | HDAC1 | 0.14 |

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. benthamdirect.comnih.gov This makes Hsp90 an attractive target for cancer therapy. nih.gov Like kinases, Hsp90 has an ATP-binding pocket, and many inhibitors are designed to target this site. The purine scaffold has been instrumental in the development of the first synthetic, small-molecule Hsp90 inhibitors. nih.govtandfonline.com

The rational design of these inhibitors has led to highly potent compounds. nih.gov SAR studies have explored substitutions at nearly every position of the purine ring. A novel class of 2-amino-6-halopurine Hsp90 inhibitors demonstrated excellent potency in cellular assays. acs.org For example, the compound 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine had an IC₅₀ value of 9 nM in a HER-2 degradation assay. acs.org Further studies on 2-amino-6-chloropurine (B14584) derivatives with substitutions at the N7 and N9 positions provided detailed structural insights into how these molecules bind to the Hsp90 N-terminal domain. mdpi.com These studies, which focus on a scaffold nearly identical to this compound, confirm that this class of compounds binds tightly in the ATP pocket, forming an L-shape conformation that occupies two key sub-pockets. mdpi.com The 6-chloro group is a key feature in this series, highlighting the direct relevance of this research to the potential applications of the this compound scaffold as an Hsp90 inhibitor.

Table 3: Hsp90α Inhibitory Activity of Representative 2-Amino-6-chloropurine Derivatives Data extracted from a study on the structural basis for new purine-based Hsp90 inhibitors. mdpi.com

| Compound | Substitution Pattern | Hsp90α IC₅₀ (µM) |

|---|---|---|

| 6c | 2-amino-6-chloro-9-((3-(p-tolyl)isoxazol-5-yl)methyl)-9H-purine | 0.203 |

| 14 | 2-amino-6-chloro-9-(4-methylbenzyl)-9H-purine | 1.00 |

| BIIB021 (Control) | N/A | 0.078 |

Antimetabolite Research and Cellular Pathway Interference

Antimetabolites are a class of drugs that interfere with the normal metabolic processes within a cell, typically by inhibiting the synthesis of DNA and RNA. longdom.orgnumberanalytics.com They are often structural analogues of the natural building blocks of nucleic acids—purines and pyrimidines. pharmacologyeducation.org By mimicking these endogenous molecules, antimetabolites can inhibit critical enzymes in nucleotide biosynthesis pathways or can be incorporated into DNA and RNA, leading to strand breakage, miscoding, and ultimately, cell death. nih.govnursingcecentral.com This mechanism is particularly effective against rapidly proliferating cancer cells, which have a high demand for nucleic acid synthesis. longdom.orgnih.gov

The purine analogue 6-mercaptopurine (B1684380) is a classic antimetabolite drug. numberanalytics.com It can be synthesized from 6-chloropurine, which itself demonstrates antitumor properties. chemsrc.com Studies have shown that 6-chloropurine can be converted in the body to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine, which is then metabolized into nucleotides that inhibit de novo purine synthesis and can be incorporated into DNA. chemsrc.comnih.gov Given that this compound shares the key 6-chloropurine core, it is plausible that it could function as a prodrug for a novel antimetabolite. The 8-ethyl group could influence its metabolic activation, cellular uptake, or interaction with target enzymes, potentially offering a different therapeutic profile compared to existing purine antimetabolites.

Antimicrobial and Antiviral Activities of Purine Analogs and their Mechanisms

Purine analogs represent a significant class of compounds with a broad spectrum of antimicrobial and antiviral activities. mdpi.comajrconline.orgresearchgate.net Their structural similarity to endogenous purines allows them to interfere with various essential cellular processes in pathogens, making them effective therapeutic agents. frontiersin.org

Antimicrobial Activity:

Purine analogs have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and protozoa. ajrconline.orgresearchgate.net Thio-derivatives of purines, in particular, have been investigated for their antibacterial properties. frontiersin.org For instance, thioguanosine has shown to be a potent inhibitor of Mycoplasma pneumoniae growth by targeting the enzyme hypoxanthine (B114508) guanine (B1146940) phosphoribosyl transferase (HPRT), which is crucial for the purine salvage pathway in these bacteria. frontiersin.org This inhibition disrupts the synthesis of DNA and RNA, leading to a bacteriostatic effect. frontiersin.org

A key mechanism of action for many purine analogs as antimicrobial agents involves their interaction with riboswitches. ajrconline.orgresearchgate.net Riboswitches are structured RNA domains found in the non-coding regions of bacterial mRNAs that regulate gene expression by binding to specific ligands. ajrconline.orgresearchgate.net Purine analogs can mimic natural ligands and bind to purine riboswitches, thereby disrupting the expression of genes essential for fundamental metabolic pathways in certain bacterial pathogens. ajrconline.orgresearchgate.net

Some purine analogs have also shown activity against protozoan parasites like Leishmania. Formycin A and formycin B, along with their monophosphate and triphosphate derivatives, have demonstrated significant efficacy against Leishmania tropica within human macrophages. asm.org Another analog, 3-deazaguanosine, has also shown potential as an antileishmanial agent. asm.org

Antiviral Activity:

The antiviral activity of purine analogs is well-documented, with many compounds approved for clinical use. mdpi.compensoft.net These analogs primarily work by targeting viral enzymes involved in nucleic acid synthesis. researchgate.net Virus-infected cells have a heightened demand for purine nucleotides for the synthesis of viral DNA or RNA, making enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) sensitive targets for antiviral drugs. researchgate.net

Acyclovir and its derivatives (ganciclovir, valacyclovir) are classic examples of purine analogs that act as competitive inhibitors of viral DNA polymerase. pensoft.net Upon activation by a virus-encoded thymidine (B127349) kinase (TK), these analogs are incorporated into the growing DNA strand, leading to premature chain termination. pensoft.netasm.org This mechanism is particularly effective against herpesviruses. asm.org

Other purine analogs, such as tubercidin, toyocamycin, and sangivamycin, have shown potent inhibitory effects against a broad spectrum of RNA viruses, including rhinovirus. capes.gov.br However, their clinical utility can be limited by cytotoxicity to host cells. capes.gov.br The selectivity of some antiviral purine analogs is enhanced by their poor substrate activity for mammalian enzymes like adenosine deaminase, which would otherwise inactivate them. researchgate.net

The mechanisms of antiviral action for purine analogs are diverse and can include:

Inhibition of viral DNA or RNA polymerases. pensoft.net

Inhibition of other viral enzymes such as helicase, NTPase, and methyltransferase. pensoft.net

Interference with cellular enzymes like AdoHcy hydrolase and CTP synthetase, which are crucial for viral replication. pensoft.net

Incorporation into viral nucleic acids, leading to mutations or chain termination. frontiersin.org

Table 1: Examples of Antimicrobial and Antiviral Purine Analogs and their Mechanisms

| Compound | Activity | Mechanism of Action |

|---|---|---|

| Thioguanosine | Antibacterial (M. pneumoniae) | Inhibits hypoxanthine guanine phosphoribosyl transferase (HPRT). frontiersin.org |

| Formycin A & B | Antiprotozoal (L. tropica) | Effective against macrophage-contained Leishmania. asm.org |

| Acyclovir | Antiviral (Herpesviruses) | Competitive inhibitor of viral DNA polymerase, leading to chain termination. pensoft.net |

| Tubercidin | Antiviral (RNA viruses) | Broad-spectrum inhibition of viral replication. capes.gov.br |

| 3-Deazaguanine | Antiviral (Rhinovirus) | Selective inhibitor of rhinovirus replication. capes.gov.br |

Agrochemical Applications and Plant Growth Regulation Research

Purine derivatives are increasingly recognized for their significant potential in agriculture, serving as key components in the development of pesticides, herbicides, and plant growth regulators. datahorizzonresearch.com Their structural features can enhance the potency, selectivity, and environmental stability of agrochemical active ingredients. datahorizzonresearch.com

Agrochemical Applications:

Synthetic heterocyclic compounds, including purines, play a major role in crop protection. scispace.com Purine-based compounds are utilized in the synthesis of various pesticides, including fungicides and herbicides. datahorizzonresearch.com The presence of the purine moiety can improve the efficacy of these agrochemicals. datahorizzonresearch.com For example, triazolopyrimidines, which are structurally related to purines, act as herbicides by inhibiting the enzyme acetolactate synthase, which is crucial for amino acid synthesis in plants. scispace.com

Research into benzothiazole (B30560) and benzoxazole (B165842) derivatives, which can be incorporated with purine scaffolds, has also shown promise in developing new agricultural chemicals with antifungal and antiviral properties. nih.gov

Plant Growth Regulation:

Certain purine analogs, particularly N6-substituted adenines, are known as cytokinins, a class of plant hormones that play a fundamental role in plant growth and development. ekb.eg Natural cytokinins, such as zeatin, are adenine derivatives that, in conjunction with other hormones like auxins, influence processes like cell division, shoot and root morphogenesis, and senescence. ekb.eg

Synthetic purine derivatives have been developed to mimic the activity of natural cytokinins. For instance, 6-(γ,γ-Dimethylallylamino)purine (also known as 2iP) is a potent cytokinin that promotes cell division, shoot proliferation, and organogenesis in plant tissue culture. caissonlabs.com It is used to stimulate the outgrowth of axillary buds and in the regeneration and elongation of shoots. caissonlabs.com

Benzyl amino purine (BAP) is another synthetic cytokinin that has been shown to stimulate vegetative growth parameters in plants like Gaillardia. ekb.eg Studies have demonstrated that application of BAP can lead to increased plant height, number of branches, and leaf area by stimulating cell division and elongation. ekb.eg

Research continues to explore new purine derivatives for their plant growth-regulating properties. ekb.eg The ability to synthesize and screen various substituted purines allows for the identification of compounds with specific and enhanced activities for agricultural applications. ekb.eg

Table 2: Purine Analogs in Agrochemical and Plant Growth Regulation

| Compound/Class | Application | Mechanism/Effect |

|---|---|---|

| Triazolopyrimidines | Herbicide | Inhibit acetolactate synthase. scispace.com |

| 6-(γ,γ-Dimethylallylamino)purine (2iP) | Plant Growth Regulator | Promotes cell division, shoot proliferation, and organogenesis. caissonlabs.com |

| Benzyl amino purine (BAP) | Plant Growth Regulator | Stimulates cell division and elongation, leading to increased vegetative growth. ekb.eg |

| N6-substituted adenines | Plant Growth Regulator (Cytokinins) | Regulate cell division, morphogenesis, and senescence. ekb.eg |

Development of Biochemical Probes and Biosensors Utilizing Purine Derivatives

The unique chemical and biological properties of purine derivatives make them excellent candidates for the development of biochemical probes and biosensors. mdpi.comekb.eg These tools are invaluable for studying enzymatic mechanisms, cellular signaling, and for the detection of various analytes. mdpi.comijmcr.com

Biochemical Probes:

Fluorescent purine analogs are particularly useful as probes to elucidate biochemical mechanisms. mdpi.com For example, 8-azapurines and their congeners are isosteric analogs of natural purines that exhibit pH-dependent fluorescence. researchgate.net This property allows them to substitute for natural purines in many biological processes and serve as probes for studying enzymes involved in purine metabolism, catalytic RNAs, and adenosine receptors. researchgate.net

C-nucleosides, where the sugar is attached to the purine base via a C-C bond, offer greater stability towards enzymatic degradation. ekb.eg This makes them robust probes for investigating biological systems. ekb.eg Modified purines with functional groups at various positions can provide new sites for interaction with enzymes or receptors, aiding in the study of these interactions. ekb.eg

Biosensors:

Purine derivatives are integral to the construction of biosensors for detecting a wide range of substances, from environmental pollutants to clinical markers. ijmcr.comresearchgate.net Nucleic acid-based biosensors, which utilize the binding affinity of purine bases, are effective tools for identifying carcinogens, mutagens, and other pollutants. ijmcr.com

Electrochemical biosensors are a prominent application. researchgate.net These sensors can be designed to detect uric acid, the end product of purine metabolism in humans, which is a diagnostic marker for several diseases. researchgate.netipb.ac.id Such biosensors often employ enzymes like uricase immobilized on an electrode. ipb.ac.id

More advanced biosensors utilize multi-walled carbon nanotubes (MWCNT) to enhance their sensitivity and stability. ijmcr.com Purine-based biosensors have been developed by immobilizing guanine and adenine nucleosides on MWCNT-coated electrodes. ijmcr.com These sensors can detect benzene (B151609) and its derivatives in water samples through changes in the oxidation peaks of the purine bases upon interaction with the analyte. ijmcr.com

Microelectrode biosensors have also been developed to measure the release of purines like adenosine, inosine, and hypoxanthine from neuronal tissues, providing insights into neuromodulation and cellular communication in the central nervous system. nih.gov These biosensors typically entrap enzymes within a matrix deposited on a platinum wire. nih.gov

Table 3: Applications of Purine Derivatives in Probes and Biosensors

| Application | Purine Derivative/System | Principle/Target |

|---|---|---|

| Biochemical Probe | 8-Azapurines | pH-dependent fluorescence for studying enzymatic reactions. researchgate.net |

| Biochemical Probe | C-Nucleosides | Enhanced stability for probing enzyme-substrate interactions. ekb.eg |

| Electrochemical Biosensor | Uricase-based | Detection of uric acid for clinical diagnosis. researchgate.netipb.ac.id |

| Electrochemical Biosensor | Guanine/Adenine on MWCNT | Detection of environmental pollutants like benzene. ijmcr.com |

| Microelectrode Biosensor | Enzyme-coated platinum wire | Measurement of purine release (adenosine, inosine) from neural tissue. nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted Purines for Therapeutic Potential

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of purine analogs as therapeutic agents. rsc.orgresearchgate.net By systematically modifying the purine scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity against various biological targets. researchgate.netnih.gov

General SAR Principles:

SAR studies on purine derivatives have revealed several general principles. For instance, in the development of anticancer agents, substitutions at the C2, C6, and C8 positions of the purine ring have been extensively explored. mdpi.com The nature of the substituent at these positions can dramatically influence the compound's activity. For example, in a series of 6-mercaptopurine analogs, substitution of the mercapto group with other functionalities like alkyl, halogen, or cyano groups generally led to a decrease or loss of antitumor activity. aacrjournals.org However, the introduction of a 2-amino group (to form thioguanine) significantly increased potency. aacrjournals.org

SAR in Anticancer Drug Discovery:

Recent SAR studies have focused on creating hybrid molecules by linking the purine core to other heterocyclic systems. rsc.orgresearchgate.net

Piperazine-containing purines have shown potent activity against various cancer cell lines, including Huh7, HCT116, and MCF7. rsc.orgresearchgate.net

Trisubstituted triazole analogs have displayed selective cytotoxicity against cell lines such as A549 and THP-1, with chloro substitution at the para position of an attached phenyl ring enhancing activity. rsc.org

The introduction of an adamantyl moiety has been found to enhance anticancer activity. rsc.org

For 3,8-disubstituted purines, the presence of an electron-donating group on a benzene ring attached to the purine was more favorable for anticancer activity than an electron-withdrawing group. rsc.org

In a study of 6-(4-substituted phenyl) purines, the presence of a 4-phenoxyphenyl group at the C6 position was identified as being responsible for potent cytotoxic activity against liver cancer cells. metu.edu.tr

SAR in Other Therapeutic Areas:

SAR studies are not limited to anticancer agents.

In the development of inhibitors for the human equilibrative nucleoside transporter 1 (hENT1), SAR studies of C2-substituted purine analogs of nitrobenzylmercaptopurine riboside (NBMPR) indicated that increasing the steric bulk at the C2 position decreased binding affinity. nih.gov A 2-fluoro substituent, however, resulted in a high-affinity inhibitor. nih.gov

For purine analogs designed as modifiers of cardiac sodium channels, heterocyclic substitution at the C6 position increased activity, with 5-membered heterocycles being optimal. nih.gov

In the development of antifungal agents targeting inositol (B14025) phosphate kinases, SAR studies of N2,N6-disubstituted purines revealed that substitution at the N6-position with specific groups led to sub-micromolar inhibitory potency against the fungal enzyme. acs.org

These examples highlight how SAR studies provide invaluable insights for medicinal chemists to optimize the efficacy and selectivity of purine-based therapeutic agents. rsc.orgresearchgate.net

Table 4: Key Findings from SAR Studies of Substituted Purines

| Therapeutic Area | Purine Scaffold Modification | Key SAR Finding |

|---|---|---|

| Anticancer | 6-Mercaptopurine analogs | Substitution of the mercapto group generally reduces activity; a 2-amino group increases potency. aacrjournals.org |

| Anticancer | Trisubstituted triazole-purine hybrids | Chloro substitution at the para position of an attached phenyl ring enhances cytotoxicity. rsc.org |

| Anticancer | 6-Phenyl purine analogs | A 4-phenoxyphenyl group at the C6 position is crucial for activity against liver cancer cells. metu.edu.tr |

| hENT1 Inhibition | C2-substituted NBMPR analogs | Increasing steric bulk at C2 decreases affinity; a 2-fluoro group maintains high affinity. nih.gov |

| Antifungal | N2,N6-disubstituted purines | Specific substitutions at the N6-position significantly enhance inhibitory potency. acs.org |

Q & A

Q. How can in vitro pharmacological studies be designed to evaluate this compound?

- Methodological Answer : Use dose-response assays (IC₅₀/EC₅₀ determination) with positive/negative controls. Validate cytotoxicity via MTT assays and monitor off-target effects using kinase profiling panels. Data must include error margins and replicate counts .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 180–190°C vs. 175–185°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) under nitrogen can resolve such issues by identifying phase transitions .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.